4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a 2-methylpropanoyl (isobutyryl) group and at the 7-position with a 4-fluoro-2-methylbenzene-sulfonamide moiety. The sulfonamide group is a common pharmacophore in enzyme inhibitors, while the fluorine atom and methyl substituents likely modulate electronic and steric properties.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-13(2)20(24)23-10-4-5-15-6-8-17(12-18(15)23)22-27(25,26)19-9-7-16(21)11-14(19)3/h6-9,11-13,22H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEWEQUEGFWAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the isobutyryl group and the fluorine atom. The final step involves the sulfonamide formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Compound A : N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide
- Core structure: 1,2,3,4-Tetrahydroisoquinoline (isomeric to tetrahydroquinoline).
- Substituents :
- 1-position: Trifluoroacetyl group (strong electron-withdrawing).
- 6-position: Sulfonamide linked to a 2-fluorophenyl ring with a cyclopropylethyl side chain.
- Key properties: The trifluoroacetyl group enhances metabolic stability but may reduce solubility compared to the isobutyryl group in the target compound.
Compound B : 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f)
- Core structure: 1,4-Dihydroquinoline-3-carboxylate with a fused oxo group.
- Substituents :
- Chloro and fluoro atoms at positions 7 and 6, respectively.
- Cyclopropyl at position 1 and a sulfonamidoethylbenzyl group.
- Key properties: Multiple halogens enhance electrophilicity and target affinity, while the dihydroquinoline-oxo moiety may influence redox properties.
Comparative Analysis Table
Functional Group Impact
- Acyl Groups: The target compound’s isobutyryl group offers moderate lipophilicity, balancing membrane permeability and solubility.
- Halogen Effects :
- Sulfonamide Linkage :
- A critical pharmacophore for hydrogen bonding in enzyme inhibition (e.g., MGAT2 in Compound A) . Positional differences (6- vs. 7-substitution) may alter binding orientation.
Biological Activity
4-Fluoro-2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a sulfonamide group and a tetrahydroquinoline moiety, which are known to contribute to various pharmacological effects. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structural formula of the compound is represented as follows:
This structure includes:
- A fluorine atom which may enhance lipophilicity and biological activity.
- A sulfonamide group , known for its antibacterial properties.
- A tetrahydroquinoline ring , which is often associated with neuroactive and anticancer properties.
Preliminary studies suggest that the biological activity of 4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
- Apoptosis Induction : Similar compounds have shown the ability to trigger apoptosis through both extrinsic and intrinsic pathways by activating caspases .
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Anticancer Activity
Recent studies have demonstrated that sulfonamide derivatives can display notable anticancer effects. For instance:
- In vitro tests showed that related compounds had IC50 values ranging from 0.89 to 9.63 µg/mL against various cancer cell lines such as HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma) cells .
- Mechanistic studies indicated that these compounds could arrest the cell cycle in the subG0 phase and induce mitochondrial membrane depolarization .
Cardiovascular Effects
Some studies have explored the cardiovascular effects of sulfonamide derivatives:
- It was observed that certain benzenesulfonamide derivatives could alter perfusion pressure in a time-dependent manner. This suggests a potential interaction with cardiovascular biomolecules .
Case Studies
Several case studies highlight the biological activity of related sulfonamide compounds:
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonamide coupling | Pyridine, DCM, 0°C → RT, 12h | 65–75 | ≥90% |
| Acylation | NHS ester, DMF, 50°C, 6h | 70–80 | ≥85% |
Basic: What techniques are recommended for structural characterization?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve stereochemistry and confirm the sulfonamide-tetrahydroquinoline linkage .
- Spectroscopy :
- NMR : H/C NMR to verify substituent positions (e.g., fluoro and methyl groups). F NMR confirms the fluorine environment .
- Mass spectrometry (HRMS) : ESI-HRMS in positive ion mode to validate molecular weight (expected [M+H]: ~450–470 Da) .
Basic: How to assess initial biological activity in vitro?
Methodological Answer:
- Enzyme inhibition assays : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase isoforms) using fluorescent or colorimetric substrates (e.g., 4-nitrophenyl acetate hydrolysis) .
- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled ligands for GPCRs) to evaluate affinity .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal assays : Combine enzyme inhibition data with biophysical methods (e.g., surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC)) to validate binding kinetics and thermodynamics .
- Metabolic stability : Assess liver microsome stability to rule out false negatives from rapid degradation .
- Structural analogs : Compare activity with derivatives lacking the 4-fluoro or 2-methyl groups to identify critical pharmacophores .
Advanced: What computational strategies predict binding modes and selectivity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase IX). Focus on sulfonamide-Zn coordination and hydrophobic contacts with the tetrahydroquinoline moiety .
- MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and water-mediated interactions .
- QM/MM : Hybrid quantum mechanics/molecular mechanics to study reaction mechanisms (e.g., proton transfer in enzyme active sites) .
Advanced: How to design a structure-activity relationship (SAR) study?
Methodological Answer:
- Core modifications : Synthesize analogs with:
- Varied acyl groups (e.g., cyclopropanoyl vs. 2-methylpropanoyl) .
- Substituents on the benzene ring (e.g., Cl, OMe vs. F) .
- Bioisosteres : Replace sulfonamide with sulfamate or phosphonate groups to modulate solubility and potency .
Q. Table 2: Example SAR Data
| Derivative | Enzyme IC (nM) | Solubility (µg/mL) |
|---|---|---|
| Parent compound | 12 ± 1.5 | 8.2 |
| 4-Chloro analog | 8 ± 0.9 | 5.1 |
| Cyclopropanoyl variant | 25 ± 3.2 | 15.4 |
Advanced: How to characterize polymorphic forms and their stability?
Methodological Answer:
- PXRD : Compare diffraction patterns of recrystallized batches (e.g., ethanol vs. acetone) to identify polymorphs .
- DSC/TGA : Measure melting points and thermal decomposition profiles. Stable polymorphs show sharp endothermic peaks .
- Hygroscopicity : Dynamic vapor sorption (DVS) to assess moisture-induced phase changes .
Advanced: What strategies mitigate challenges in multi-step synthesis?
Methodological Answer:
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during sulfonamide coupling to prevent side reactions .
- Regioselectivity : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor substitution at the tetrahydroquinoline 7-position over 6-position .
- Scalability : Transition from batch to flow chemistry for acylation steps to improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
